molecular formula C24H25N3O6S B2469650 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide CAS No. 878056-62-3

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide

Cat. No. B2469650
M. Wt: 483.54
InChI Key: DJMZNMQBRQALHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and structural formula.



Synthesis Analysis

This involves understanding the methods used to synthesize the compound, including the starting materials, reagents, and conditions.



Molecular Structure Analysis

This involves examining the compound’s molecular structure, including its atomic arrangement and any functional groups.



Chemical Reactions Analysis

This involves studying the chemical reactions the compound undergoes, including its reactivity and the products it forms.



Physical And Chemical Properties Analysis

This includes studying the compound’s physical properties (such as melting point, boiling point, solubility) and chemical properties (such as acidity, basicity, reactivity).


Scientific Research Applications

Enzyme Inhibition

  • Caspase-3 Inhibition : Derivatives of this compound have been synthesized and evaluated as inhibitors against caspase-3, an enzyme playing a crucial role in apoptosis. Two of these derivatives showed potent inhibitory activity, indicating potential therapeutic applications in controlling apoptotic processes (Jiang & Hansen, 2011).

  • α-Glucosidase and Acetylcholinesterase Inhibition : Another study synthesized sulfonamides with benzodioxane and acetamide moieties, testing their inhibitory activities against α-glucosidase and acetylcholinesterase. The compounds exhibited substantial inhibitory activity against yeast α-glucosidase and weak against acetylcholinesterase, suggesting potential use in treating diseases related to these enzymes (Abbasi et al., 2019).

Antimicrobial Activity

  • Antibacterial Potential : A research focusing on the anti-bacterial potential of N-substituted sulfonamides bearing benzodioxane moiety found potent therapeutic potential against various Gram-negative and Gram-positive strains, indicating its usefulness in antibacterial treatments (Abbasi et al., 2016).

Molecular Docking and Synthesis Studies

  • Synthesis and Molecular Docking Studies : Ethylated sulfonamides with 1,4-benzodioxane moiety were synthesized and screened against various enzymes and bacterial strains. These compounds were good inhibitors of lipoxygenase but moderate inhibitors of acetylcholinesterase and α-glucosidase. Additionally, they exhibited good antibacterial properties. The interaction between these inhibitors and target enzymes was observed computationally, correlating with experimental results (Irshad et al., 2016).

  • Antimalarial Activity : In the context of COVID-19, sulfonamide derivatives were examined for their in vitro antimalarial activity. These studies included theoretical calculations and molecular docking to evaluate their efficacy against various targets, indicating their potential use in antimalarial and possibly antiviral therapies (Fahim & Ismael, 2021).

Safety And Hazards

This involves understanding the safety precautions needed when handling the compound and any potential hazards it may pose.


Future Directions

This involves discussing potential future research directions or applications for the compound.


Please note that without specific information on the compound , this is a general approach and may not apply in all cases. It’s always best to consult with a qualified chemist or researcher for accurate information.


properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O6S/c28-23(25-17-7-8-20-21(13-17)33-12-11-32-20)16-34(30,31)22-14-27(19-6-2-1-5-18(19)22)15-24(29)26-9-3-4-10-26/h1-2,5-8,13-14H,3-4,9-12,15-16H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJMZNMQBRQALHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.